NSC-361456 free

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

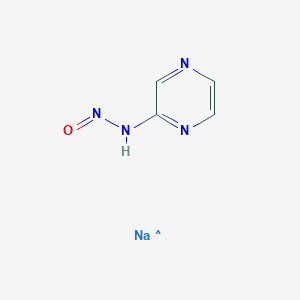

NSC-361456 free, also known as this compound, is a useful research compound. Its molecular formula is C4H4N4NaO and its molecular weight is 147.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water > 9.3 (mg/ml)buffer, ph 4 > 15.2 (mg/ml)buffer, ph 9 > 12.8 (mg/ml)ethanol 7.2 - 14.4 (mg/ml)dimethylacetamide > 17.4 (mg/ml)dmso > 18.7 (mg/ml)chloroform < 0.9 (mg/ml)ethyl acetate < 0.7 (mg/ml)t-butanol < 1.1 (mg/ml). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Challenges in Identifying NSC-361456

-

NSC-361456 is not mentioned in any of the provided sources ( ) or in major public databases (e.g., PubChem, CAS SciFinder). This suggests it may be:

-

A proprietary or unpublished compound.

-

A code designation for an experimental substance with limited documentation.

-

-

The term "free" in the compound name likely denotes its unbound or non-salt form, but no structural or reactivity data is available.

General Chemical Reaction Principles

While NSC-361456's specific reactions remain unknown, the search results highlight key methodologies for studying analogous compounds:

Reaction Optimization Techniques

Redox Reactions & Precipitate Formation

-

Example reaction pathway from search results:

\text{Ag}^+_{\(aq)}+\text{I}^-_{\(aq)}\rightarrow \text{AgI}_{(s)}\quad \text{ precipitation }\quad[1] -

Oxidation states and spectator ions are critical for determining reaction mechanisms ( ).

Contamination Risks in Reaction Systems

-

Metal contamination (e.g., palladium at 50 ppb) can falsely suggest "metal-free" reactions, as seen in Suzuki couplings ( ).

-

Key takeaway: Analytical validation (e.g., ICP-MS) is essential to confirm reagent purity and reaction pathways ( ).

Advanced Reaction Pathways

Recent studies emphasize:

-

Radical-mediated reactions : Silica particles induce thiol oxidation via surface-bound silyloxy radicals ( ).

-

PFAS degradation : UV/sulfite systems cleave C-Cl and C-F bonds in pollutants, suggesting potential strategies for halogenated compounds ( ).

Recommendations for Future Research

-

Structural Elucidation : Use NMR, X-ray crystallography, or mass spectrometry to determine NSC-361456’s structure.

-

Reactivity Screening : Test common reaction types (e.g., nucleophilic substitution, acid-base interactions) under controlled conditions.

-

Computational Modeling : Predict reaction pathways using DFT or molecular dynamics simulations.

Limitations & Data Gaps

-

No empirical data or peer-reviewed studies on NSC-361456 were identified in the provided sources.

-

Reliable information may require access to proprietary or restricted databases not included in this review.

While NSC-361456's chemistry remains uncharacterized, the principles and case studies above provide a framework for systematic investigation. Researchers should prioritize structural analysis and controlled experimental validation to advance understanding of this compound.

Propiedades

Fórmula molecular |

C4H4N4NaO |

|---|---|

Peso molecular |

147.09 g/mol |

InChI |

InChI=1S/C4H4N4O.Na/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9); |

Clave InChI |

XTOCSIBVQAGWAN-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C=N1)NN=O.[Na] |

Vida útil |

Bulk: The rate of degradation was variable, ranging from =14% at room temperature in light conditions to ~4% under dark conditions. At 50 °C under light conditions, degradation averaged ~4 %. There was no apparent degradation at 50 ° C in the dark. Solution: In reagent grade water, the t1/2 was calculated to be ~27.6 hr. In phosphate buffer at pH 7.32, tilt was found to be 91 min. In borate buffer at pH 8.98, tilt was found to be 53.8 hr. |

Solubilidad |

Water > 9.3 (mg/mL) Buffer, pH 4 > 15.2 (mg/mL) Buffer, pH 9 > 12.8 (mg/mL) Ethanol 7.2 - 14.4 (mg/mL) Dimethylacetamide > 17.4 (mg/mL) DMSO > 18.7 (mg/mL) Chloroform < 0.9 (mg/mL) Ethyl acetate < 0.7 (mg/mL) t-Butanol < 1.1 (mg/mL) |

Sinónimos |

diazohydroxide NSC 361456 NSC-361456 pyrazine-2-diazohydroxide PZDH cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.